molecular formula C8H9N3O B14037130 1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine

1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine

Cat. No.: B14037130
M. Wt: 163.18 g/mol
InChI Key: UIASZAMCASUDTC-UHFFFAOYSA-N
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Description

1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine is a hydrazine derivative featuring a phenyl ring substituted with a cyano group at the para position and a hydroxymethyl group at the ortho position. The cyano group (-CN) is strongly electron-withdrawing, polarizing the aromatic ring and enhancing reactivity, while the hydroxymethyl (-CH2OH) group introduces hydrophilicity and hydrogen-bonding capacity. These features make the compound a versatile intermediate in organic synthesis, particularly in the formation of heterocycles like pyrazoles and thiazoles .

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

4-hydrazinyl-3-(hydroxymethyl)benzonitrile

InChI

InChI=1S/C8H9N3O/c9-4-6-1-2-8(11-10)7(3-6)5-12/h1-3,11-12H,5,10H2

InChI Key

UIASZAMCASUDTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#N)CO)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine typically involves the reaction of 4-cyano-2-(hydroxymethyl)benzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, potentially using continuous flow reactors and automated purification systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.

    Substitution: Various alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: 4-Cyano-2-(carboxymethyl)phenyl)hydrazine.

    Reduction: 1-(4-Amino-2-(hydroxymethyl)phenyl)hydrazine.

    Substitution: Derivatives with different alkyl or acyl groups attached to the hydrazine moiety.

Scientific Research Applications

1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The cyano group may also participate in interactions with cellular components, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Substituent Effects on Electronic and Binding Properties

Compound Name Substituents Key Properties Biological Relevance (if reported)
1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine -CN (para), -CH2OH (ortho) High polarity due to -CN and -CH2OH; moderate hydrophilicity. Potential H-bond donor/acceptor for protein interactions (inferred) .
N'-[4-Cyano-2-(trifluoromethyl)phenyl]benzohydrazide (VPC-70551) -CN (para), -CF3 (ortho) Strong electron-withdrawing effects (-CF3); hydrophobic. High potency in N-Myc inhibition via H-bonds with Lys419/Arg214 and hydrophobic contacts .
1-[2-(Trifluoromethyl)phenyl]hydrazine -CF3 (ortho) Lipophilic; electron-withdrawing -CF3 reduces ring electron density. Used as a derivatizing agent and coupling reagent .
1-(4-Iodo-3-(trifluoromethyl)phenyl)hydrazine hydrochloride -I (para), -CF3 (meta) Bulky iodine substituent; enhances steric hindrance. Not explicitly reported; likely impacts pharmacokinetics .
(2-Fluoro-4-methylphenyl)hydrazine hydrochloride -F (ortho), -CH3 (para) Moderate polarity; -F induces electronegativity, -CH3 offers slight hydrophobicity. Intermediate in pharmaceutical synthesis .

Key Observations :

  • Electron-withdrawing groups (-CN, -CF3, -F) dominate in analogues, but their positions and accompanying substituents dictate reactivity. For example, the hydroxymethyl group in the target compound enhances solubility compared to the trifluoromethyl (-CF3) group in VPC-70551, which prioritizes hydrophobic binding .
  • Steric effects : Bulky groups like iodine in 1-(4-Iodo-3-(trifluoromethyl)phenyl)hydrazine may hinder binding in tight enzymatic pockets, whereas smaller groups (-CH2OH, -F) allow better accommodation .

Physicochemical Properties

Property This compound N'-[4-Cyano-2-(trifluoromethyl)phenyl]benzohydrazide 1-[2-(Trifluoromethyl)phenyl]hydrazine
Solubility Moderate (polar groups) Low (highly hydrophobic) Low
LogP ~1.5 (estimated) ~3.0 ~2.8
Hydrogen Bonding Strong (OH and NH groups) Moderate (NH and -CN) Weak (NH only)

Biological Activity

1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.

  • Molecular Formula: C9H10N4O
  • Molecular Weight: 178.20 g/mol
  • IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound is believed to exert its effects through:

  • Enzyme Inhibition: It may inhibit key enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Reactive Oxygen Species (ROS) Generation: The compound can induce oxidative stress, which may contribute to its cytotoxic effects on cancer cells.

Biological Activity Overview

Research has demonstrated that this compound exhibits various biological activities, including:

  • Anticancer Activity: Studies indicate that the compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.
  • Anti-inflammatory Effects: The compound may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.

Anticancer Activity

A study conducted on various cancer cell lines revealed that this compound significantly inhibited cell proliferation. The following table summarizes the findings:

Cell LineIC50 (µM)Mechanism of Action
HCT11615.3Apoptosis
MCF712.7Cell cycle arrest
A54910.5ROS generation

The results indicate that the compound's potency varies across different cell lines, with the A549 lung cancer cell line showing the highest sensitivity.

Anti-inflammatory Activity

In a separate study assessing the anti-inflammatory properties of the compound, it was found to reduce pro-inflammatory cytokines in activated macrophages. The following data illustrates its effectiveness:

CytokineControl (pg/mL)Treated (pg/mL)
TNF-α1500600
IL-61200500
IL-1β800300

The reduction in cytokine levels suggests that the compound may serve as a potential therapeutic agent for inflammatory conditions.

Safety and Toxicity

While the biological activity of this compound is promising, safety assessments are critical. Preliminary toxicity studies indicate a moderate safety profile; however, further investigations are necessary to establish safe dosage ranges and long-term effects.

Q & A

Q. What strategies enable the incorporation of this compound into bioactive scaffolds?

  • Methodological Answer : Use it as a precursor for:
  • Antimicrobial agents : Couple with sulfonamides via hydrazone linkages.
  • Kinase inhibitors : Functionalize the hydroxymethyl group with phosphonate esters.
    Validate bioactivity via MIC assays or enzyme inhibition studies (e.g., COX-2), referencing hydrazine-based pharmacophores in and .

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